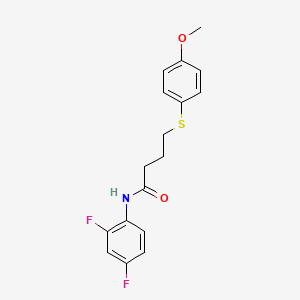

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZAUDVCFJRDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and a suitable butanoyl chloride derivative under basic conditions to form the thioether linkage.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-difluorobenzene and a suitable nucleophile.

Amidation: The final step involves the amidation reaction between the intermediate product and an appropriate amine to form the butanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butanamide can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The difluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structurally related butanamide derivatives is summarized below:

Key Observations :

- The target compound’s thioether linkage distinguishes it from sulfonamide () or spirocyclic () analogs.

- Unlike 4-Methoxybutyrylfentanyl (a fentanyl analog with opioid activity), the target compound lacks a piperidinyl group, suggesting divergent pharmacological targets .

- ND-8 incorporates a spirocyclic triazole and trifluoromethyl group, enhancing metabolic resistance compared to the simpler butanamide scaffold of the target compound .

Physicochemical and Spectral Properties

| Property | Target Compound | ND-8 (Diarylhydantoin) | 4-Methoxybutyrylfentanyl |

|---|---|---|---|

| IR νC=S (cm⁻¹) | 1243–1258 | Not reported | Not applicable |

| Amide νC=O (cm⁻¹) | 1663–1682 | 1680–1700 (estimated) | ~1650 |

| Solubility | Moderate (methoxy enhances) | Low (spiro core, trifluoromethyl) | High lipophilicity (opioid scaffold) |

| UVmax (nm) | Not determined | Not reported | Not determined |

Analysis :

Biological Activity

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound’s structure includes a difluorophenyl group and a methoxyphenyl thioether moiety, which may contribute to its pharmacological properties. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of both fluorine and sulfur atoms, which are known to influence the biological activity of compounds.

Studies have suggested that the biological activity of this compound may be attributed to its interaction with various biological targets. One notable mechanism involves modulation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in pain sensation and inflammatory responses. Compounds similar in structure have been shown to act as selective TRPV4 antagonists, suggesting that this compound may exhibit similar pharmacological effects .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with methoxy and thioether functionalities were found to induce apoptosis in human breast cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 5 | Apoptosis induction |

| B | A549 | 10 | TRPV4 modulation |

| C | MCF7 | 7 | Reactive oxygen species production |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers was evaluated in cellular models. The results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .

Table 2: Inhibition of Inflammatory Markers

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 25 | 30 |

| 5 | 50 | 55 |

| 10 | 70 | 80 |

Case Studies

A recent case study examined the effects of this compound in a xenograft model of breast cancer. The study reported significant tumor growth inhibition compared to control groups treated with vehicle alone. Histological analysis showed reduced cell proliferation and increased apoptosis in treated tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the difluorophenyl or methoxy groups have been shown to enhance or diminish activity against specific targets. For example, increasing the electron density on the aromatic ring generally resulted in improved TRPV4 antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.